Cyclohex-2-en-1-amine;nitric acid
Description
Cyclohex-2-en-1-amine (PIN name per IUPAC guidelines ) is an unsaturated cyclic amine with a six-membered ring containing a double bond at the 2-position and an amino group at the 1-position. Its molecular formula is C₆H₁₁N. When combined with nitric acid (HNO₃), this compound forms a salt or adduct, leveraging nitric acid’s strong oxidizing and acidic properties . Nitric acid’s role in such systems includes facilitating nitration, oxidation, or acid-base reactions, critical in organic synthesis and industrial applications .
Properties
CAS No. |
95090-60-1 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
cyclohex-2-en-1-amine;nitric acid |
InChI |
InChI=1S/C6H11N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h2,4,6H,1,3,5,7H2;(H,2,3,4) |
InChI Key |
FUGKXOOCHYSAFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohex-2-en-1-amine can be achieved through several methods. One common approach involves the reduction of cyclohex-2-en-1-one using a suitable reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .
Industrial Production Methods: Industrial production of cyclohex-2-en-1-amine often involves the catalytic hydrogenation of cyclohex-2-en-1-one in the presence of a metal catalyst such as palladium or platinum. This method allows for large-scale production with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclohex
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity with Nitric Acid
- Cyclohex-2-en-1-amine; HNO₃: The amine group facilitates protonation by HNO₃, forming an ammonium nitrate intermediate. The alkene may undergo nitration or oxidation, depending on reaction conditions .
- cis-6-Amino-cyclohex-3-enecarboxamide: The carboxamide group reduces basicity, limiting HNO₃-driven protonation. Reactivity focuses on nitration of the alkene .
- 1-Amino-2-hydroxycyclohexanecarboxylic acid: The hydroxyl and carboxylic acid groups compete for HNO₃ interaction, leading to esterification or nitration at the aromatic ring (if activated) .
Key Research Findings
Industrial Relevance
- Derivatives like 1-amino-2-hydroxycyclohexanecarboxylic acid are prioritized in fine chemical synthesis due to their dual functional groups .
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